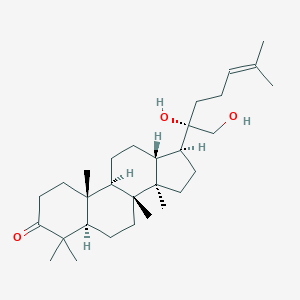
Dryobalanone
Description
Dryobalanone (C₃₀H₅₀O₃) is a triterpenoid compound primarily isolated from Dryobalanops aromatica, a tropical tree native to Southeast Asia. It is a secondary metabolite found in the plant’s resin, essential oils, and exudates, often co-occurring with other terpenoids such as d-borneol, asiatic acid, and erythrodiol . Structurally, this compound is characterized by a dammarane-type skeleton, confirmed through early crystallographic studies . Variability in its phytochemical profile has been attributed to environmental and geographical factors, impacting both qualitative and quantitative yields .
Properties
CAS No. |
17939-10-5 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-1,2-dihydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O3/c1-20(2)9-8-15-30(33,19-31)22-12-17-28(6)21(22)10-11-24-27(5)16-14-25(32)26(3,4)23(27)13-18-29(24,28)7/h9,21-24,31,33H,8,10-19H2,1-7H3/t21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 |
InChI Key |
UFJPCTSKTPSJTK-SGAOCFLWSA-N |
SMILES |
CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
Isomeric SMILES |
CC(=CCC[C@@](CO)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(CO)(C1CCC2(C1CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Dryobalanone belongs to the triterpenoid class, sharing structural motifs with asiatic acid, erythrodiol, and dipterocarpol. Key differences lie in functional groups and oxidation states:
| Compound | Molecular Formula | Core Structure | Functional Groups | Source Plant |
|---|---|---|---|---|
| This compound | C₃₀H₅₀O₃ | Dammarane | Ketone, hydroxyl groups | Dryobalanops aromatica |
| Asiatic Acid | C₃₀H₄₈O₅ | Ursane | Carboxylic acid, hydroxyl groups | Centella asiatica |
| Erythrodiol | C₃₀H₅₀O₂ | Oleanane | Diol groups | Olea europaea (olive) |
| Dipterocarpol | C₃₀H₅₂O₂ | Dammarane | Hydroxyl groups | Dipterocarpus spp. |
Key Insight: this compound’s ketone group distinguishes it from asiatic acid (carboxylic acid) and erythrodiol (diols), influencing solubility and receptor binding .
Pharmacological Activity
This compound exhibits dual ETA/ETB receptor antagonism, a rare property among triterpenoids. Comparative docking scores (Table 1) highlight its specificity:
Table 1 : Docking Scores (kcal/mol) for Receptor Antagonists
| Compound | ETA Receptor Score | ETB Receptor Score |
|---|---|---|
| This compound | -2.28 | -2.06 |
| Aristolochic Acid A | -1.42 | -0.46 |
| Tetrandrine | -3.80 | -2.81 |
| γ-L-Glutamyl-S-(prop-1-enyl)cystein sulfoxide | -1.88 | -1.62 |
Key Insight: this compound shows moderate ETA/ETB affinity compared to tetrandrine (a bisbenzylisoquinoline alkaloid) but superior to aristolochic acid A, which is nephrotoxic . This positions this compound as a safer candidate for further study.
Occurrence and Variability in Natural Sources
This compound’s presence in D. aromatica exudates varies significantly across studies:
Table 2 : Comparative Phytochemical Profiles of D. aromatica Essential Oils
| Study | Major Components (this compound %*) | Geographical Origin |
|---|---|---|
| Huang & Lu (2003) | d-borneol (35%), β-caryophyllene (22%), This compound (8%) | Malaysia |
| Current Study (2021) | α-pinene (28%), terpinen-4-ol (19%), This compound (4%) | Indonesia |
*Approximate relative abundance in essential oil.
Key Insight: Environmental factors (e.g., soil composition, climate) and extraction methods critically influence this compound yields, complicating standardization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


